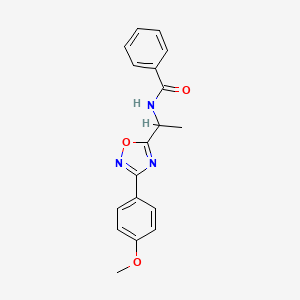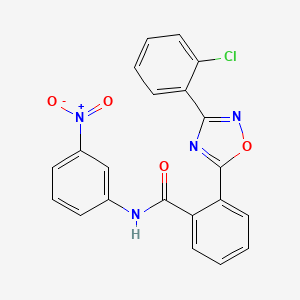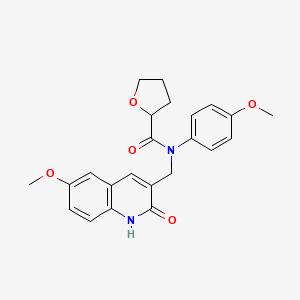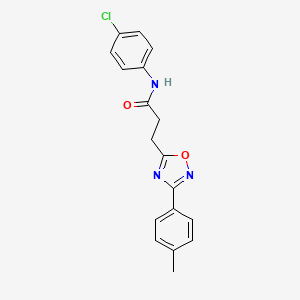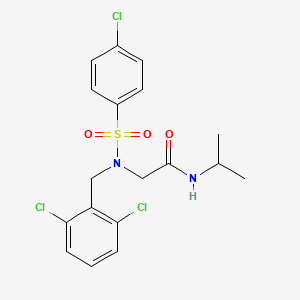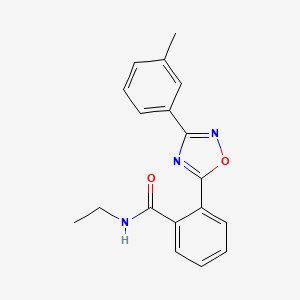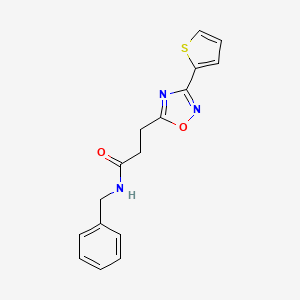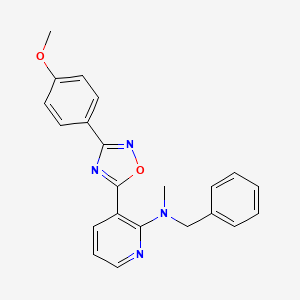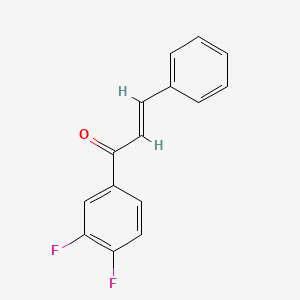
(E)-1-(3,4-Difluorophenyl)-3-phenylprop-2-en-1-one
Overview
Description
(E)-1-(3,4-Difluorophenyl)-3-phenylprop-2-en-1-one, also known as DFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DFP is a chalcone derivative that contains a conjugated system of double bonds, which makes it highly reactive and biologically active.
Scientific Research Applications
Synthesis and Substituent Effects :
- A study detailed the synthesis of substituted compounds similar to "(E)-1-(3,4-Difluorophenyl)-3-phenylprop-2-en-1-one", highlighting the effects of different substituents on the compound's properties (Balaji et al., 2015).
Physical Properties and Interactions :
- Research on a related compound, "3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one", focused on its refractive indices in different solvent mixtures, providing insights into its physical properties and solute-solvent interactions (Chavan & Gop, 2016).
Antimicrobial Activities :
- A study on the antimicrobial activities of compounds structurally similar to "(E)-1-(3,4-Difluorophenyl)-3-phenylprop-2-en-1-one" revealed varying levels of antimicrobial effectiveness depending on the substituents used (Balaji et al., 2017).
Molecular Structure and Spectroscopy :
- Detailed molecular structure and spectroscopic analysis of compounds like "(E)-1-(3,4-Difluorophenyl)-3-phenylprop-2-en-1-one" have been conducted, providing insights into their chemical behavior and potential applications (Najiya et al., 2014).
Corrosion Inhibition :
- Chalcone derivatives, similar in structure to "(E)-1-(3,4-Difluorophenyl)-3-phenylprop-2-en-1-one", have been studied for their potential as corrosion inhibitors for carbon steel, revealing significant inhibition properties (Thoume et al., 2021).
Antioxidant and Antidiabetic Activities :
- Certain derivatives of "(E)-1-(3,4-Difluorophenyl)-3-phenylprop-2-en-1-one" have been synthesized and evaluated for their antioxidant and antidiabetic activities, showing potential therapeutic applications (Sulpizio et al., 2016; Patil et al., 2013).
Nonlinear Optical Properties :
- Studies on nonlinear optical properties of similar compounds have been conducted, highlighting their potential use in optoelectronic applications (Shkir et al., 2019).
properties
IUPAC Name |
(E)-1-(3,4-difluorophenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O/c16-13-8-7-12(10-14(13)17)15(18)9-6-11-4-2-1-3-5-11/h1-10H/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRJNZICBSNGAX-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



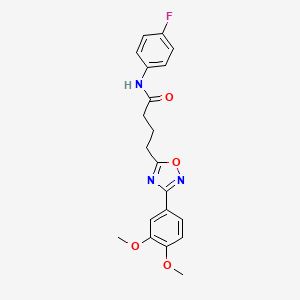
![1-(4-chlorobenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B7705395.png)
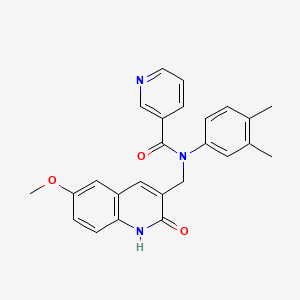
![N-benzyl-2,5-dichloro-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzene-1-sulfonamide](/img/structure/B7705413.png)
